1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a chemical compound with the molecular formula C20H15ClN2O. It is a benzimidazole derivative, characterized by the presence of a chlorobenzyl group and a phenyl group attached to the benzimidazole core.
Preparation Methods
The synthesis of 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 2-phenyl-1H-benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as improved thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .
Comparison with Similar Compounds
1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[(3-Chlorophenyl)methoxy]-2-phenyl-1H-1,3-benzodiazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.
2-Phenyl-1H-benzimidazole:
1-[(4-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole: The position of the chlorine atom affects the compound’s properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c21-17-10-6-7-15(13-17)14-24-23-19-12-5-4-11-18(19)22-20(23)16-8-2-1-3-9-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYLHAHAZUFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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